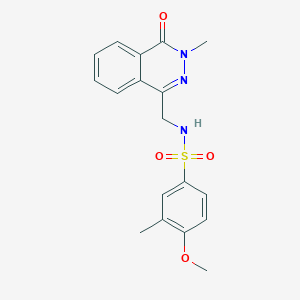![molecular formula C17H17ClN2O2S B2932283 1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-96-4](/img/structure/B2932283.png)
1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer. The compound has been shown to have promising anti-tumor effects both in vitro and in vivo, and its mechanism of action involves the inhibition of histone deacetylase enzymes.
科学的研究の応用
Antiviral Activity
A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines structurally related to Enviroxime and its analogous benzimidazoles, including compounds with isopropylsulfonyl groups, were designed and tested as antirhinovirus agents. These compounds showcased stereospecific synthesis and significant antiviral activity, indicating the potential for developing novel antiviral therapies (Hamdouchi et al., 1999).
Angiotensin II Receptor Antagonism
Research into nonpeptide angiotensin II receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles. These compounds, through oral administration, have shown potent antihypertensive effects, differing from previously reported compounds that were effective primarily through intravenous routes. This discovery opens up new avenues for treating hypertension with orally active compounds (Carini et al., 1991).
Antibacterial and Anticancer Properties
A study involving p-benzyl-substituted NHC–silver(I) acetate compounds derived from 4,5-di-p-diisopropylphenyl- or 4,5-di-p-chlorophenyl-1H-imidazole revealed weak to medium antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, these compounds exhibited cytotoxic properties against breast cancer cell line MCF-7 and renal cancer cell line Caki-1, suggesting potential for developing new antimicrobial and anticancer agents (Streciwilk et al., 2014).
Synthetic Applications
Imidazolium cations with various N3-substituents, including isopropyl, have been synthesized and investigated for their alkaline stability, which is critical for the development of alkaline anion exchange membranes (AEMs). These membranes have applications in electrochemical devices, such as fuel cells and electrolyzers, highlighting the importance of imidazolium-based compounds in advancing material sciences (Gu et al., 2014).
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been used as therapeutic agents in various treatments .
Mode of Action
Imidazole, a core structure in this compound, is known to participate in extensive homo- or heteromolecular h-bonding networks . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Imidazole-based compounds have been found to transform triplet excitons present in high triplet levels into singlet states . This suggests that the compound may affect pathways involving energy transfer or signal transduction.
Pharmacokinetics
The nucleophilicity and lewis basicity of imidazoles, benzimidazoles, and benzotriazoles have been studied , which could provide insights into the compound’s pharmacokinetic properties.
Result of Action
It has been observed that imidazole during scanning tunnelling microscopy-break junction (stm-bj) experiments can form oligomeric chains that connect two electrodes and allow efficient charge transport . This suggests that the compound may have similar effects at the molecular level.
Action Environment
The formation of hydrogen-bonding networks by imidazole, a core structure in this compound, has been observed in stm-bj experiments . This suggests that the compound’s action may be influenced by factors such as pH and temperature, which can affect hydrogen bonding.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-8-3-4-9-16(15)20(17)11-13-6-5-7-14(18)10-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCLJRKLGLRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
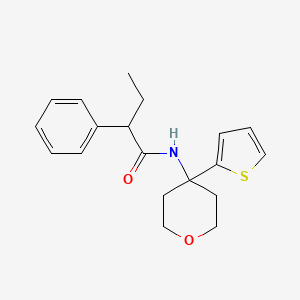

![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)
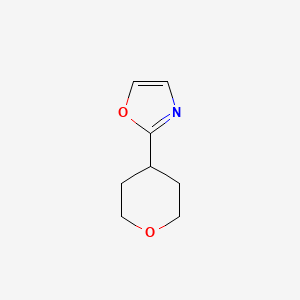
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)

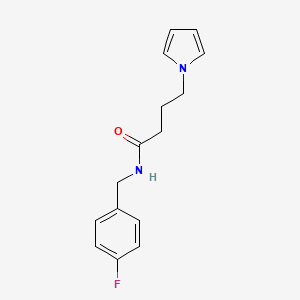
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)
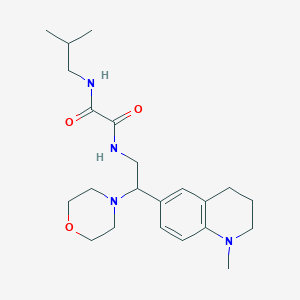
![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)
